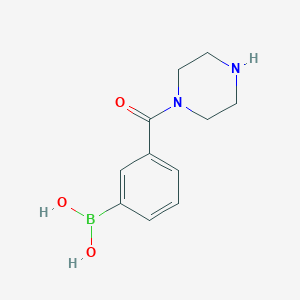
(3-(Piperazine-1-carbonyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Piperazine-1-carbonyl)phenyl)boronic acid: is an organoboron compound that has garnered significant interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperazine-1-carbonyl group. The molecular formula of this compound is C11H15BN2O3, and it has a molecular weight of 234.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Piperazine-1-carbonyl)phenyl)boronic acid typically involves the reaction of 3-bromophenylboronic acid with piperazine-1-carboxamide under suitable conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-(Piperazine-1-carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form secondary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: (3-(Piperazine-1-carbonyl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura coupling reactions .
Biology: In biological research, this compound is utilized for the development of boron-containing drugs and as a probe for studying enzyme mechanisms and interactions .
Industry: In the industrial sector, this compound is employed in the synthesis of advanced materials, including polymers and catalysts .
Mechanism of Action
The mechanism of action of (3-(Piperazine-1-carbonyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The piperazine moiety can interact with various biological targets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the piperazine-1-carbonyl group, making it less versatile in biological applications.
(4-(Piperazine-1-carbonyl)phenyl)boronic acid: Similar structure but with the piperazine-1-carbonyl group at a different position on the phenyl ring, which can affect its reactivity and binding properties.
Uniqueness: (3-(Piperazine-1-carbonyl)phenyl)boronic acid is unique due to the specific positioning of the piperazine-1-carbonyl group, which enhances its chemical reactivity and biological activity compared to other boronic acids .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H15BN2O3 |
|---|---|
Molecular Weight |
234.06 g/mol |
IUPAC Name |
[3-(piperazine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BN2O3/c15-11(14-6-4-13-5-7-14)9-2-1-3-10(8-9)12(16)17/h1-3,8,13,16-17H,4-7H2 |
InChI Key |
ZFXQQOXYPSOMCT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N2CCNCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


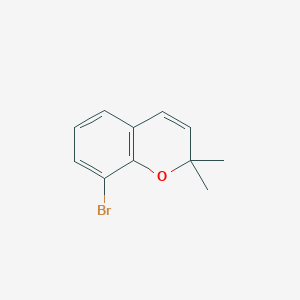

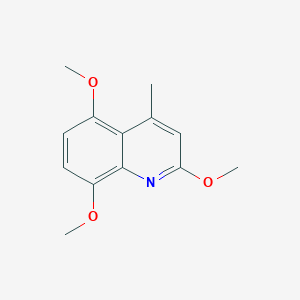

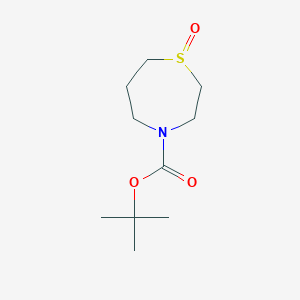

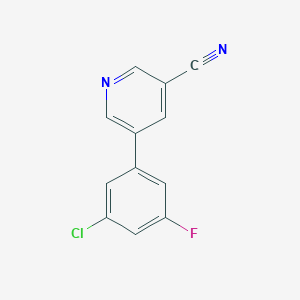


![7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11872952.png)


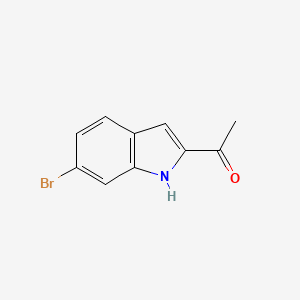
![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)
